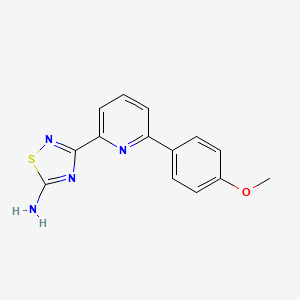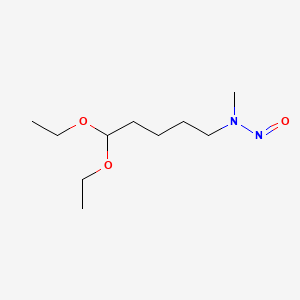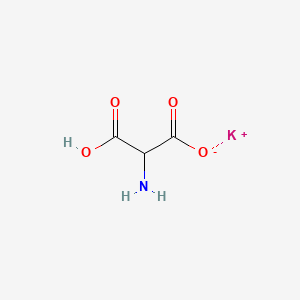![molecular formula C13H25Cl2NO3 B13859430 N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” is a synthetic organic compound that belongs to the class of nitrogen mustards These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” typically involves the reaction of a suitable amine precursor with chloroethylating agents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
“N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
“N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with DNA and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylation process can lead to the cross-linking of DNA strands, which interferes with cellular replication and function. The molecular targets include DNA bases and proteins, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)amine: A simpler nitrogen mustard with similar alkylating properties.
N,N-bis(2-chloroethyl)-2-hydroxyethanamine: A related compound with a hydroxyl group instead of the oxane moiety.
N,N-bis(2-chloroethyl)-2-methoxyethanamine: Another analog with a methoxy group.
Uniqueness
“N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” is unique due to the presence of the oxane moiety, which can influence its reactivity and interactions with biological molecules. This structural feature may provide distinct advantages in specific applications, such as increased stability or selectivity.
Propriétés
Formule moléculaire |
C13H25Cl2NO3 |
|---|---|
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine |
InChI |
InChI=1S/C13H25Cl2NO3/c14-4-6-16(7-5-15)8-10-17-11-12-19-13-3-1-2-9-18-13/h13H,1-12H2 |
Clé InChI |
HJWOKTDBGCTOOB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



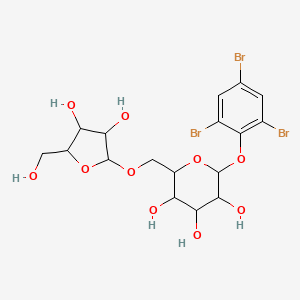
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
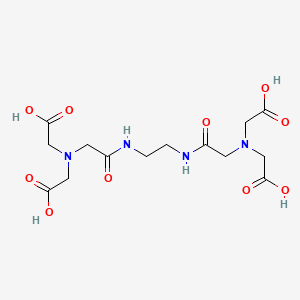
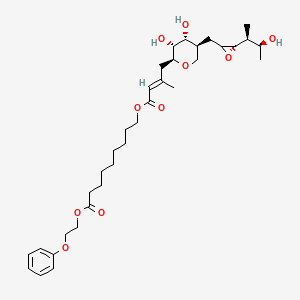
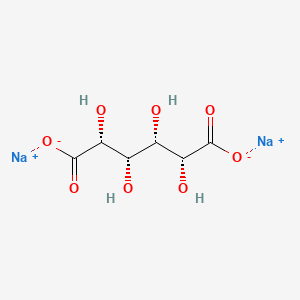
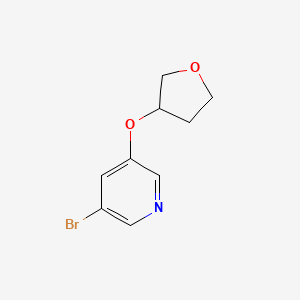
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
